REACTION_SMILES
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[CH3:13][C:14]([OH:15])=[O:16].[CH3:17][C:18]([O:19][C:20](=[O:21])[CH3:22])=[O:23].[NH2:1][c:2]1[s:3][cH:4][c:5]([CH2:7][C:8](=[O:9])[O:10][CH2:11][CH3:12])[n:6]1>>[NH:1]([c:2]1[s:3][cH:4][c:5]([CH2:7][C:8](=[O:9])[O:10][CH2:11][CH3:12])[n:6]1)[C:14]([CH3:13])=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cc1csc(N)n1
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Name
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Type
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product
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Smiles
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CCOC(=O)Cc1csc(NC(C)=O)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |